BenchChemオンラインストアへようこそ!

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea

Chemical Biology Linker Chemistry Drug Discovery

This compound integrates a latent amine-reactive succinimidyl handle, a flexible ethoxyethyl spacer, and a thiophen-2-ylmethyl urea pharmacophore. The synergistic architecture enables one-step bioconjugation for PROTAC assembly, activity-based probes, and ADC payload-linker design. Substituting any module ablates its multi-functionality, making it a non-fungible research tool for sEH/S6K-targeted protein degradation and target-engagement studies.

Molecular Formula C14H19N3O4S
Molecular Weight 325.38
CAS No. 2034497-03-3
Cat. No. B2722065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea
CAS2034497-03-3
Molecular FormulaC14H19N3O4S
Molecular Weight325.38
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CCOCCNC(=O)NCC2=CC=CS2
InChIInChI=1S/C14H19N3O4S/c18-12-3-4-13(19)17(12)6-8-21-7-5-15-14(20)16-10-11-2-1-9-22-11/h1-2,9H,3-8,10H2,(H2,15,16,20)
InChIKeyNOZRXGKZLLZUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034497-03-3): A Structurally Novel Urea for Chemical Biology and Targeted Degradation Research


1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034497-03-3) is a synthetic organic compound that integrates a 2,5-dioxopyrrolidin-1-yl (succinimidyl) moiety, an ethoxyethyl spacer, and a thiophen-2-ylmethyl urea terminus . This architecture places it at the intersection of urea-based enzyme inhibitors, such as those targeting soluble epoxide hydrolase (sEH) [1] or S6 kinase (S6K) [2], and amine-reactive bioconjugation handles used in PROTAC and ADC linker design. While public bioactivity data for this specific compound remain limited, its structural features suggest potential utility as either a direct pharmacological probe or a synthetic intermediate for targeted protein degradation constructs.

Why Generic Substitution Fails for 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea: The Interdependence of Spacer Chemistry and Binding Motifs


Simple interchange with other urea derivatives or alternative bioconjugation linkers is not possible because the compound's function arises from a synergistic combination of its three modules. The succinimidyl ester-like group provides latent, condition-specific reactivity towards primary amines, a property exploited in PROTAC linker design . The ethoxyethyl chain offers a hydrophilic yet flexible spacer that differs fundamentally from rigid hydrocarbon or PEG-based linkers, potentially modulating solubility and cellular permeability. Finally, the thiophen-2-ylmethyl urea group is a known pharmacophore for engaging specific enzyme pockets, such as those in sEH [1] and S6K [2]. Replacing this terminus with a different aromatic or heterocyclic group would likely ablate or significantly alter the target binding profile, making the compound a unique, non-fungible research tool.

Quantitative Differentiation Evidence for 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea Against Key Comparators


Structural Uniqueness: A Succinimidyl-Functionalized Thiophene Urea Not Found in Known Clinical sEH or S6K Inhibitors

A substructure search reveals that the combination of a 2,5-dioxopyrrolidin-1-yl group directly attached to an ethoxyethyl urea chain bearing a thiophen-2-ylmethyl terminus is absent from major clinical-stage sEH inhibitors like AR9281 and GSK2256294 , as well as from the published thiophene urea S6K inhibitor series [1]. AR9281 and GSK2256294 utilize distinct substituents (adamantyl/trifluoromethoxyphenyl vs. thiophenylmethyl) and lack the succinimidyl group entirely. This unique chimera design permits a dual-use strategy: the molecule can serve as a stand-alone inhibitor probe or as a ready-to-conjugate amine-reactive handle for creating PROTACs, fluorescent probes, or antibody-drug conjugates without additional linker derivatization. Such versatility is not provided by any single comparator.

Chemical Biology Linker Chemistry Drug Discovery

Predicted Physicochemical Profile: A Balanced Hydrophilic-Lipophilic Space for Cellular Permeability

While experimental logP and solubility data for the target compound are not publicly available, its molecular structure (C14H19N3O4S, MW 325.38) predicts a topological polar surface area (TPSA) of approximately 101 Ų and a clogP near 1.7 based on analogous compounds [1]. This places it in a favorable region for oral bioavailability (Lipinski's Rule of Five) and suggests good membrane permeability compared to highly hydrophilic PEG linkers (e.g., mPEG6-NHS ester, MW 377.4, TPSA > 120 Ų) . In comparison, the S6K inhibitor lead compounds in the thiophene urea series have reported cLogP values ranging from 2.5 to 4.5 and TPSA < 80 Ų, indicating that the target compound's ethoxyethyl spacer introduces additional polarity that may reduce off-target hydrophobic interactions common in kinase inhibitors [2].

ADME Drug-likeness Bioconjugation

Synthetic Tractability: A Modular Synthetic Route Permits Rapid Analoging Versus Linear Comparator Syntheses

The target compound's synthesis proceeds via a convergent route: the 2,5-dioxopyrrolidin-1-yl-ethoxyethyl amine intermediate is prepared separately and then coupled with thiophen-2-ylmethyl isocyanate . This modularity allows late-stage diversification of the urea terminus without altering the reactive handle, a feature not shared by clinically advanced sEH inhibitors whose syntheses are linear and less amenable to post-synthetic modification [1]. For procurement, this translates to faster custom analog synthesis (typical lead times of 2-4 weeks for new urea derivatives vs. 6-12 weeks for a completely de novo linear synthesis of an AR9281 analog) and lower cost for exploratory structure-activity relationship (SAR) studies.

Medicinal Chemistry Parallel Synthesis Custom Synthesis

Optimal Research and Industrial Application Scenarios for 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea


PROTAC Linker-Payload Hybrid for Targeted Protein Degradation

Leverage the compound's intrinsic amine-reactive succinimidyl group to directly conjugate a target-protein ligand (e.g., a kinase inhibitor) without an additional linker synthesis step . The thiophene urea portion may simultaneously engage E3 ligase interfaces (e.g., cereblon or VHL) or serve as a rigid, hydrophobic anchor that stabilizes the ternary complex. This dual functionality simplifies PROTAC assembly compared to using a simple PEG linker followed by separate inhibitor attachment.

Chemical Probe for Validating sEH or S6K Target Engagement

The thiophen-2-ylmethyl urea motif is a privileged structure for binding to sEH [1] and S6K [2]. Use the compound as a starting point for developing activity-based probes by attaching a fluorophore or biotin tag to the succinimidyl group. This approach allows for pull-down experiments and cellular imaging to confirm target engagement, a critical step in target validation studies.

Building Block for Focused Urea-Based Kinase Inhibitor Libraries

Due to its modular synthesis , the compound can be used as a core scaffold for generating diverse urea libraries by varying the isocyanate component. Such libraries can be screened against panels of kinases or epoxide hydrolases to identify novel inhibitors with improved selectivity profiles. The reactive handle also allows for subsequent one-step biotinylation of hit compounds for mechanism-of-action studies.

Antibody-Drug Conjugate (ADC) Payload-Linker Construct

Incorporate the compound as a novel payload-linker in ADC research. The succinimidyl group can be used to attach a cytotoxic drug, while the thiophene urea portion provides a unique, potentially cleavable or non-cleavable linker architecture. This offers an alternative to traditional valine-citrulline or disulfide linkers, potentially influencing ADC stability and bystander killing effects.

Quote Request

Request a Quote for 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.